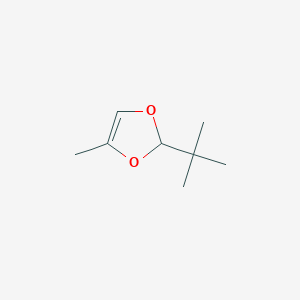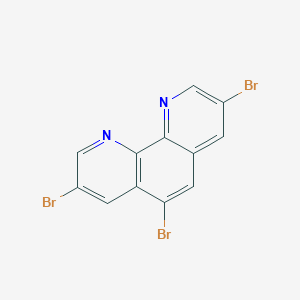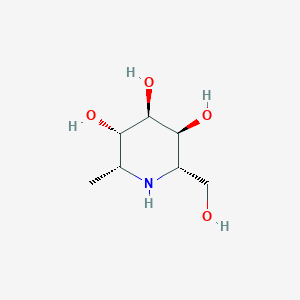
Epihomorhamnojirimycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epihomorhamnojirimycin is a derivative of nojirimycin, a naturally occurring iminosugar Iminosugars are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of epihomorhamnojirimycin typically involves multiple steps, starting from readily available sugars or sugar derivatives. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar are protected using acyl or silyl groups.
Introduction of Imino Group: The protected sugar undergoes a series of reactions to introduce the imino group, often involving azide intermediates.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where specific strains of bacteria or fungi are engineered to produce the compound. This method can be more cost-effective and environmentally friendly compared to chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Epihomorhamnojirimycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
Epihomorhamnojirimycin has a wide range of scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in various biochemical assays.
Biology: It helps in studying carbohydrate metabolism and enzyme functions.
Medicine: It has potential therapeutic applications in treating diseases like diabetes and viral infections by inhibiting specific glycosidases.
Industry: It is used in the production of bioactive compounds and as a tool in synthetic biology.
Wirkmechanismus
Epihomorhamnojirimycin exerts its effects by inhibiting glycosidases. It binds to the active site of these enzymes, preventing them from hydrolyzing glycosidic bonds in carbohydrates. This inhibition can disrupt various biological processes, making it useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nojirimycin: The parent compound, also a glycosidase inhibitor.
1-Deoxynojirimycin: Another derivative with similar inhibitory properties.
Miglitol: A therapeutic agent used to treat diabetes by inhibiting alpha-glucosidase.
Uniqueness
Epihomorhamnojirimycin is unique due to its specific structure, which provides distinct binding properties and inhibitory effects compared to other similar compounds. This uniqueness makes it a valuable tool in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
185745-80-6 |
|---|---|
Molekularformel |
C7H15NO4 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(2S,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO4/c1-3-5(10)7(12)6(11)4(2-9)8-3/h3-12H,2H2,1H3/t3-,4+,5+,6+,7-/m1/s1 |
InChI-Schlüssel |
ZEWFPWKROPWRKE-PFCGLBSHSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](N1)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(N1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


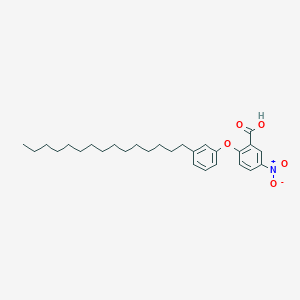
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)
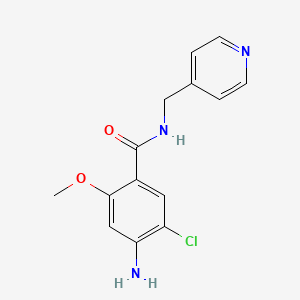
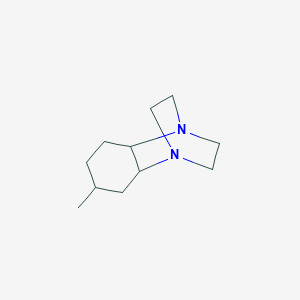
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)
![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)

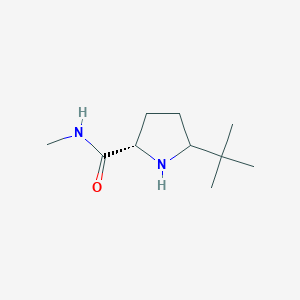

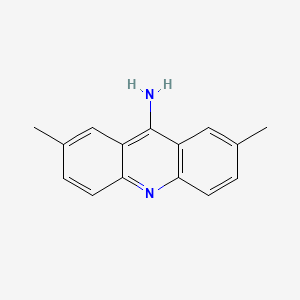
![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
